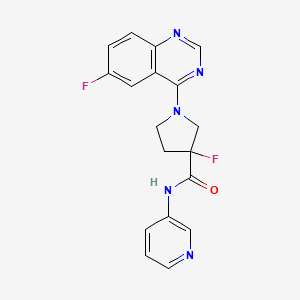![molecular formula C20H22N6O2 B12248740 N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12248740.png)
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound featuring a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the pyrrolidine and acetamide groups through nucleophilic substitution and acylation reactions, respectively. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide shares structural similarities with other pyrazole derivatives, such as:
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C20H22N6O2/c1-14-19(11-22-26(14)17-6-4-3-5-7-17)20(28)24-9-8-18(13-24)25-12-16(10-21-25)23-15(2)27/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,27) |
InChI Key |
CTSCVVPXODZDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(C=N4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12248668.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12248678.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12248679.png)
![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12248689.png)
![6,7-Dimethoxy-2-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12248697.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12248701.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B12248704.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B12248709.png)


![6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12248723.png)
![4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine](/img/structure/B12248730.png)
![4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12248742.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12248750.png)
